Pseudopalmatine

描述

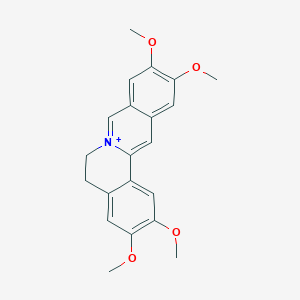

Pseudopalmatine is a natural alkaloid compound found in various plants, including Annona glabra and species within the Berberidaceae family . It is known for its diverse biological activities and potential therapeutic applications. The chemical structure of this compound is characterized by the presence of multiple methoxy groups and a quaternary ammonium ion.

准备方法

Synthetic Routes and Reaction Conditions: Pseudopalmatine can be synthesized through chemical methods or extracted from natural sourcesOne common method includes the use of starting materials such as 2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plants like Tinospora sinensis. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone, followed by purification through chromatographic techniques .

化学反应分析

Types of Reactions: Pseudopalmatine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 8-oxo-pseudopalmatine, a compound used in detergents.

Reduction: Reduction reactions can modify the quaternary ammonium ion to secondary or tertiary amines.

Substitution: Methoxy groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation Products: 8-oxo-pseudopalmatine.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various derivatives depending on the substituent introduced.

科学研究应用

Anti-Onchocercal Activity

Pseudopalmatine has been studied for its anti-onchocercal activity against Onchocerca ochengi, a close relative of the parasite responsible for river blindness (Onchocerca volvulus). Research indicates that while this compound was inactive against adult worms at a concentration of 500 µg/mL, it demonstrated significant activity against the microfilariae, achieving 100% motility inhibition at this concentration and 50% at 250 µg/mL. This suggests that this compound could be a promising candidate for further development as an anti-onchocercal agent .

Table 1: Inhibition of O. ochengi Microfilariae by this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 500 | 100 |

| 250 | 50 |

| 125 | 25 |

| 62.5 | 0 |

| 31.25 | 0 |

| 15.625 | 0 |

| 7.8 | 0 |

This initial screening underscores the necessity for further investigations into the structure-activity relationship (SAR) of this compound and related compounds to enhance their efficacy against filarial infections .

Drug Discovery and Computational Applications

The integration of computational techniques in drug discovery has revolutionized the identification and optimization of natural compounds like this compound. Techniques such as molecular docking and machine learning algorithms are being employed to predict the biological activities of phytochemicals. This compound's structural characteristics make it a suitable candidate for such analyses, potentially leading to the identification of novel derivatives with enhanced pharmacological profiles .

Table 2: Computational Techniques in Drug Discovery

| Technique | Application |

|---|---|

| Molecular Docking | Predicting interactions with biological targets |

| Machine Learning | Analyzing large datasets for drug activity patterns |

| Bioinformatics | Identifying potential therapeutic compounds |

Case Study: Anti-Onchocercal Screening

A recent study published in the Journal of the Cameroon Academy of Sciences evaluated the anti-onchocercal properties of this compound extracted from Enantia chlorantha. The study highlighted that while adult worms were resistant to treatment, juvenile forms were significantly affected, suggesting that timing and developmental stage are critical factors in treatment efficacy .

Case Study: Phytochemical Investigations

In another investigation focusing on phytochemicals as prospective antimalarial agents, researchers have begun to explore various alkaloids, including this compound, for their potential to combat malaria. These studies emphasize the need for comprehensive screening and characterization to validate the efficacy of these compounds against Plasmodium species .

作用机制

相似化合物的比较

Pseudopalmatine is structurally and functionally similar to other isoquinoline alkaloids such as:

Palmatine: Shares a similar structure but differs in the number and position of methoxy groups.

Berberine: Another isoquinoline alkaloid with significant antimicrobial and anti-inflammatory properties.

Jatrorrhizine: Similar in structure but with different pharmacological activities.

Uniqueness: this compound’s unique combination of methoxy groups and quaternary ammonium ion distinguishes it from other alkaloids, providing it with distinct chemical reactivity and biological activity .

生物活性

Pseudopalmatine is a quaternary protoberberine alkaloid primarily derived from the plant Enantia chlorantha (also known as Annickia chlorantha). This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and anti-parasitic properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its complex structure that contributes to its biological efficacy. The compound's molecular structure allows it to interact with various biological targets, enhancing its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Weight | 350.41 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

1. Antitumor Activity

This compound exhibits notable antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7) and hepatoma (HepG2). The mechanisms behind this activity involve the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

3. Neuroprotective Effects

This compound demonstrates neuroprotective effects, particularly in models of neurodegenerative diseases. It has been observed to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

4. Antiparasitic Activity

This compound has been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Its efficacy was demonstrated through in vitro assays, showing promising results in inhibiting parasite growth.

Table 2: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on MCF-7 cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, indicating strong antitumor potential.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques. This suggests its potential utility in neurodegenerative disease management.

Case Study 3: Antiparasitic Activity

In vitro studies demonstrated that this compound exhibited an IC50 value of 5 µg/mL against Plasmodium falciparum, showcasing its potential as a lead compound for malaria treatment.

属性

IUPAC Name |

2,3,10,11-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h7-12H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFBXKHKECKSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=CC4=CC(=C(C=C4C=C23)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349252 | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-66-6 | |

| Record name | Pseudopalmatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudopalmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of Pseudopalmatine?

A1: this compound has demonstrated in vitro activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity makes it a potential candidate for the development of drugs for Alzheimer's disease. [] Additionally, it has shown in vitro anti-onchocercal activity, specifically inhibiting the motility of Onchocerca ochengi microfilariae. []

Q2: What is the chemical structure of this compound?

A2: this compound is a quaternary protoberberine alkaloid with the molecular formula C21H22NO4+. Its structure consists of a protoberberine skeleton with a methoxy group at positions 2, 3, and 10 and a hydroxyl group at position 9. []

Q3: Are there any known structure-activity relationships (SAR) for this compound?

A3: While specific SAR studies focusing solely on this compound are limited, research indicates that modifications to the protoberberine skeleton can influence biological activity. For instance, introducing a dichloromethyl group at the 8-position of quaternary protoberberine alkaloids, including this compound, enhanced their antiproliferative activity against colorectal cancer cells compared to their unmodified counterparts. [] Furthermore, the presence of quaternary nitrogen appears crucial for anti-AChE activity in protoberberine alkaloids like this compound. []

Q4: What are the sources of this compound?

A4: this compound has been isolated from various plant species, including Enantia chlorantha [], Alphonsea tonkinensis [, ], Berberis amurensis [], and Annona glabra. []

Q5: What methods are used to analyze and characterize this compound?

A5: Various analytical techniques are employed to characterize this compound. These include Nuclear Magnetic Resonance spectroscopy (NMR) for structural elucidation, High-Pressure Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC-ESI-MS) for identification and quantification, and X-ray crystallography for determining its three-dimensional structure. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。